An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Dibenzylpiperazine
An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) derivative. It is often identified as a byproduct in the synthesis of the recreational stimulant benzylpiperazine (BZP), indicating its presence may signify a low-quality or improperly synthesized batch of BZP[1]. While its own pharmacological profile is not extensively characterized, its structural similarity to BZP and other psychoactive piperazines suggests potential interactions with monoamine transporters and other central nervous system targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical protocols for 1,4-dibenzylpiperazine, serving as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
1,4-Dibenzylpiperazine is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with benzyl (B1604629) groups. The physicochemical properties of both the free base and its common dihydrochloride (B599025) salt are summarized below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dibenzylpiperazine | [PubChem] |
| Synonyms | DBZP, N,N'-Dibenzylpiperazine, 1,4-bis(phenylmethyl)-piperazine | [PubChem] |
| CAS Number | 1034-11-3 (free base) | [PubChem] |
| 2298-55-7 (dihydrochloride) | [Cayman Chemical] | |
| Molecular Formula | C₁₈H₂₂N₂ | [PubChem] |
| Molecular Weight | 266.38 g/mol | [PubChem] |
Table 2: Physical Properties
| Property | 1,4-Dibenzylpiperazine (Free Base) | 1,4-Dibenzylpiperazine (Dihydrochloride) | Source(s) |
| Appearance | White Powder | Crystalline Solid | [SWGDRUG.org] |
| Melting Point | Not Determined | 287.3 °C | [SWGDRUG.org] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Inferred: Soluble in common organic solvents like methanol, chloroform, and acetone. | Methanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [Cayman Chemical] |
Chemical Structure and Conformation
The structure of 1,4-dibenzylpiperazine consists of a central piperazine ring flanked by two benzyl substituents.
-
SMILES: C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
-
InChI: InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2
X-ray crystallography studies have confirmed that the central piperazine ring adopts a chair conformation. The molecule possesses non-crystallographic inversion symmetry. The two phenyl rings are nearly parallel, with a dihedral angle of approximately 1.3(1)°.
Synthesis and Experimental Protocols
1,4-Dibenzylpiperazine is typically formed as a byproduct during the synthesis of 1-benzylpiperazine (B3395278) when reaction conditions, such as temperature or stoichiometry, are not carefully controlled. An excess of benzyl chloride or elevated temperatures can favor the formation of the disubstituted product.
General Synthesis Protocol
A direct synthesis can be achieved by reacting piperazine with at least two equivalents of benzyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Reaction: Piperazine + 2 Benzyl Chloride → 1,4-Dibenzylpiperazine + 2 HCl
Materials:
-
Piperazine
-
Benzyl chloride
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Base (e.g., sodium carbonate, triethylamine)
Procedure (Adapted from mono-alkylation protocols):
-
Dissolve piperazine in anhydrous ethanol in a reaction flask.
-
Add the base to the solution.
-
Slowly add at least two molar equivalents of benzyl chloride to the reaction mixture, while stirring.
-
The reaction may be heated to increase the rate, but this can also lead to the formation of quaternary ammonium (B1175870) salts.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled, and the precipitated salt of the base is filtered off.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,4-dibenzylpiperazine.
Analytical and Spectroscopic Data
Detailed analytical methods have been established for the identification and characterization of 1,4-dibenzylpiperazine, particularly in forensic contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (¹H NMR):
-
Sample Preparation: The analyte (dihydrochloride salt) is diluted to approximately 6 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and dimethylsulfone as a quantitative internal standard[2].
-
Instrument: 400 MHz NMR spectrometer[2].
-
Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in methanol[2].
-
Instrument: Agilent gas chromatograph with a mass selective detector[2].
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[2].
-
Carrier Gas: Helium at 1.0 mL/min[2].
-
Temperatures:
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min[2].
-
Injection: 1 µL injection with a split ratio of 20:1[2].
-
MS Parameters:
Table 3: Summary of Spectroscopic Data
| Technique | Key Observations | Source(s) |
| ¹H NMR | Spectral data available for the dihydrochloride salt in D₂O. | [SWGDRUG.org] |
| ¹³C NMR | Spectral data available. | [PubChem] |
| GC-MS | Retention Time: ~12.283 min under specified conditions. EI Mass Spectrum shows characteristic fragmentation patterns. | [SWGDRUG.org] |
| FTIR | ATR-IR spectral data available. | [PubChem] |
| Raman | FT-Raman spectral data available. | [PubChem] |
Biological Activity and Signaling Pathways
The specific pharmacological profile of 1,4-dibenzylpiperazine is not well-documented with quantitative binding affinities. However, based on its structural relationship to BZP and other piperazine derivatives, its primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmitter systems.
Studies on BZP show that it acts as a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent and a serotonin (B10506) (5-HT) reuptake inhibitor, actions mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3]. Behavioral studies in rats indicate that DBZP produces effects more similar to the psychostimulant BZP than to serotonergic piperazines, fully substituting for the discriminative stimulus effects of methamphetamine[3]. This suggests a significant interaction with the dopaminergic system.
Additionally, research on N,N'-disubstituted piperazines has indicated that this structural class can exhibit high affinity for sigma receptors (σ₁ and σ₂). While specific binding data for 1,4-dibenzylpiperazine is not available, this remains a plausible target contributing to its overall pharmacological effect.
Conclusion
1,4-Dibenzylpiperazine is a well-characterized chemical entity with established analytical profiles. While it is primarily known as a synthesis impurity of BZP, its structural features and the behavioral effects observed in animal models suggest it is a pharmacologically active compound, likely interacting with monoaminergic systems. The lack of quantitative receptor binding and functional assay data represents a significant knowledge gap. This technical guide consolidates the current structural and chemical data on 1,4-dibenzylpiperazine to facilitate future research into its synthesis, pharmacology, and potential applications in drug development.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
